molecular formula C14H22N2O2 B2362660 N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclohexanecarboxamide CAS No. 1396793-97-7

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclohexanecarboxamide

Cat. No.: B2362660
CAS No.: 1396793-97-7
M. Wt: 250.342
InChI Key: GFQHRZQHLRRJIT-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclohexanecarboxamide is a complex organic compound featuring a cyclohexanecarboxamide core with a hydroxylated pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the pyrrole derivative The pyrrole ring can be synthesized through a Fischer indole synthesis or by cyclization of amino acids

Industrial Production Methods: On an industrial scale, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted pyrroles and cyclohexanecarboxamides.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrrole and cyclohexanecarboxamide functionalities make it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound include its potential use as a pharmacophore in drug discovery. Its structural features may interact with biological targets, leading to the development of new therapeutic agents.

Medicine: In medicine, this compound could be explored for its potential anti-inflammatory, antioxidant, or anticancer properties. Its ability to modulate biological pathways makes it a candidate for further research in drug development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclohexanecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group and the pyrrole ring may play crucial roles in binding to receptors or enzymes, leading to biological responses.

Molecular Targets and Pathways:

  • Receptors: Potential binding to G-protein-coupled receptors (GPCRs) or enzyme-linked receptors.

  • Enzymes: Interaction with kinases or other enzymes involved in signal transduction pathways.

Comparison with Similar Compounds

  • N-(2-hydroxyethyl)cyclohexanecarboxamide: Lacks the pyrrole moiety.

  • N-(2-hydroxy-2-(1H-pyrrol-2-yl)ethyl)cyclohexanecarboxamide: Similar structure but without the methyl group on the pyrrole ring.

  • N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide: Similar pyrrole and hydroxyl groups but with a benzamide core instead of cyclohexanecarboxamide.

Uniqueness: N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)cyclohexanecarboxamide is unique due to its combination of the cyclohexanecarboxamide core and the hydroxylated pyrrole moiety. This combination provides distinct chemical and biological properties that differentiate it from similar compounds.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-16-9-5-8-12(16)13(17)10-15-14(18)11-6-3-2-4-7-11/h5,8-9,11,13,17H,2-4,6-7,10H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQHRZQHLRRJIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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